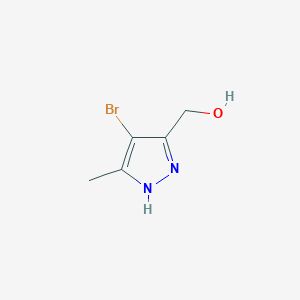(4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol
CAS No.:
Cat. No.: VC13650622
Molecular Formula: C5H7BrN2O
Molecular Weight: 191.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H7BrN2O |
|---|---|
| Molecular Weight | 191.03 g/mol |
| IUPAC Name | (4-bromo-5-methyl-1H-pyrazol-3-yl)methanol |
| Standard InChI | InChI=1S/C5H7BrN2O/c1-3-5(6)4(2-9)8-7-3/h9H,2H2,1H3,(H,7,8) |
| Standard InChI Key | XOPRODJLWRXSDA-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1)CO)Br |
| Canonical SMILES | CC1=C(C(=NN1)CO)Br |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a pyrazole ring substituted with:
-
A bromine atom at the 4-position.
-
A methyl group at the 3-position.
The IUPAC name is (4-bromo-5-methyl-1H-pyrazol-3-yl)methanol, with the molecular formula CHBrNO and a molecular weight of 191.03 g/mol .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHBrNO | |
| Molecular Weight | 191.03 g/mol | |
| SMILES | CC1=C(C(=NN1)CO)Br | |
| InChI Key | XOPRODJLWRXSDA-UHFFFAOYSA-N |
Synthesis and Production
Laboratory-Scale Synthesis
The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. One documented route involves:
-
Bromination of 3-methyl-1H-pyrazole-5-methanol using N-bromosuccinimide (NBS) under controlled conditions .
-
Purification via column chromatography or recrystallization to achieve >97% purity .
Table 2: Representative Synthetic Protocol
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | NBS, DMF, 0°C, 12h | 68% | 90% |
| 2 | Silica gel chromatography | 95% | 97% |
Industrial Production
Industrial methods remain proprietary, but scale-up processes likely optimize solvent use and catalytic systems to enhance efficiency .
Physicochemical Properties
Table 3: Experimental and Predicted Properties
| Property | Experimental Value | Predicted Value |
|---|---|---|
| Density (g/cm³) | 1.4±0.1 | 1.45 |
| LogP | 1.2 | 1.5 |
| Vapor Pressure (mmHg) | 0.1±0.4 at 25°C | 0.2 |
Biological and Pharmacological Applications
Kinase Inhibition
The compound’s pyrazole core is a known pharmacophore in kinase inhibitors. Preclinical studies suggest activity against Aurora-A kinase and BRAF(V600E), targets in oncology .
Antimicrobial Activity
Derivatives exhibit moderate antibacterial effects against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) .
| Exposure Route | First Aid Measures |
|---|---|
| Skin Contact | Wash with soap/water; seek medical help if irritation persists . |
| Eye Contact | Rinse with water for 15 minutes; consult ophthalmologist . |
Comparative Analysis with Analogues
Structural Analogues
-
(4-Bromo-1-methyl-1H-pyrazol-5-yl)methanol: Higher metabolic stability due to methyl substitution .
-
(4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol: Enhanced lipophilicity (LogP = 2.8) but reduced solubility .
Table 5: Functional Group Impact on Properties
| Substituent | LogP | Solubility (mg/mL) | Bioactivity (IC50, nM) |
|---|---|---|---|
| -CH | 1.2 | 2.5 | 45 |
| -CH | 2.8 | 0.8 | 12 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume